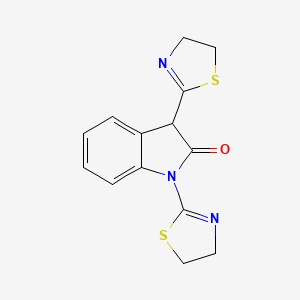
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both thiazole and indole moieties
Preparation Methods
The synthesis of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the thiazole and indole intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or indole derivatives.
Scientific Research Applications
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound also features a bis-heterocyclic structure but with oxazole rings instead of thiazole rings.
3-(1,3-thiazol-2-ylamino)indol-2-one: This compound has a similar indole-thiazole structure but differs in the positioning and connectivity of the thiazole ring.
The uniqueness of this compound lies in its specific combination of thiazole and indole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
64951-51-5 |
|---|---|
Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1,3-bis(4,5-dihydro-1,3-thiazol-2-yl)-3H-indol-2-one |
InChI |
InChI=1S/C14H13N3OS2/c18-13-11(12-15-5-7-19-12)9-3-1-2-4-10(9)17(13)14-16-6-8-20-14/h1-4,11H,5-8H2 |
InChI Key |
FDFIFARKEICYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2C3=CC=CC=C3N(C2=O)C4=NCCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


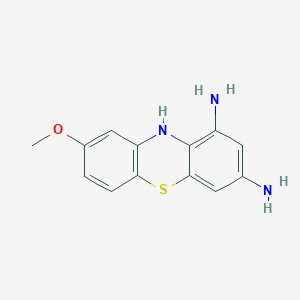

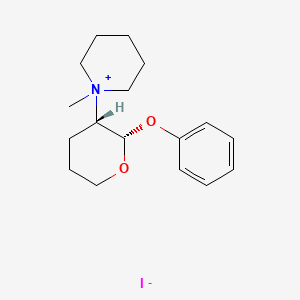
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
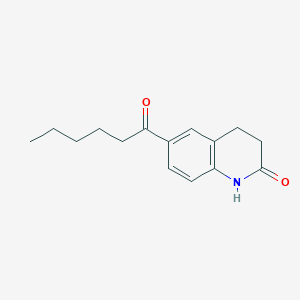

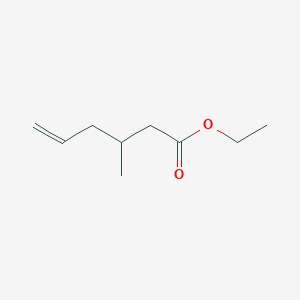
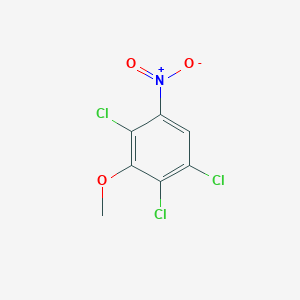

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
